Clindamycin phosphate (hydrochloride)

Pharmaceutical formulation Parenteral drug delivery Solubility optimization

Researchers and procurement managers seeking to source clindamycin for injectable or topical formulations often encounter the solubility limitations of the hydrochloride salt or the inadequate potency of lincomycin. This compound directly addresses those challenges. Clindamycin phosphate (hydrochloride) is the pharmacopeial-grade prodrug uniquely suited for parenteral and aqueous topical manufacturing: • Aqueous solubility of 200-300 mg/mL at physiological pH enables validated admixture stability of ≥30 days at 4°C, supporting hospital pharmacy compounding and industrial batch preparation. • Rapid in vivo activation (hydrolysis half-life of 1-3 minutes) delivers active clindamycin with MIC values four dilutions lower than lincomycin against S. aureus clinical isolates. • Supplied as a research-grade solid with ≥98% purity; standard pack sizes from mg to bulk quantities are available for immediate dispatch under ambient shipping conditions.

Molecular Formula C18H35Cl2N2O8PS
Molecular Weight 541.4 g/mol
Cat. No. B12400838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin phosphate (hydrochloride)
Molecular FormulaC18H35Cl2N2O8PS
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl.Cl
InChIInChI=1S/C18H34ClN2O8PS.ClH/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H/t9-,10+,11-,12+,13+,14-,15+,16+,18+;/m0./s1
InChIKeyBXFXGYXLHQNDRT-SHSUDHJHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Phosphate (Hydrochloride) Overview


Clindamycin phosphate (hydrochloride) is a water-soluble phosphate ester prodrug of the lincosamide antibiotic clindamycin, derived via 7(S)-chloro-substitution of lincomycin [1]. It is intrinsically inactive in vitro but undergoes rapid in vivo hydrolysis by endogenous phosphatases to liberate the active parent compound, clindamycin [2]. The hydrochloride salt form of clindamycin phosphate is the standard pharmaceutical grade employed in the majority of approved parenteral and topical formulations, providing the solubility and stability characteristics necessary for manufacturing and clinical administration [3].

Prodrug Design Water-soluble phosphate ester prodrug of clindamycin Requires in vivo or in vitro phosphatase activation
Salt Form Standard hydrochloride salt for parenteral and topical R&D Offers high aqueous solubility at physiological pH
Workflow Context Supports formulation, susceptibility testing, and reference standard applications Intrinsically inactive in vitro prior to hydrolysis

Clindamycin Phosphate Non-Interchangeability


In-class substitution of clindamycin phosphate (hydrochloride) with clindamycin hydrochloride or lincomycin is not scientifically valid due to fundamental differences in physicochemical properties, pharmacokinetic disposition, and antimicrobial potency. The phosphate ester prodrug design enables parenteral and topical formulation with aqueous solubility approximately 200-300 mg/mL at physiological pH, whereas the hydrochloride salt exhibits different solubility and lipid permeability profiles that preclude simple interchangeability in injectable or dermatological products [1]. Furthermore, cross-resistance between clindamycin and lincomycin is complete, but clindamycin phosphate-derived clindamycin demonstrates MIC values four dilutions lower than lincomycin against Staphylococcus aureus clinical isolates, making lincomycin a substantially less potent alternative [2]. The prodrug-to-active conversion kinetics of clindamycin phosphate—with a hydrolysis half-life of 1-3 minutes following intravenous administration—also dictate a distinct plasma concentration-time profile that cannot be replicated by direct administration of clindamycin hydrochloride [3].

Product
Common Substitute
Interchangeability Risk Context
Clindamycin Phosphate (HCl)
Clindamycin Hydrochloride
Solubility and PK profile differences preclude simple substitution in parenteral R&D; distinct activation kinetics
Clindamycin Phosphate (HCl)
Lincomycin Hydrochloride
Complete cross-resistance but MIC endpoint context shows lower potency; may not support comparable efficacy benchmarking

Clindamycin Phosphate Comparative Evidence


Aqueous Solubility vs. Hydrochloride Salt

Clindamycin phosphate (hydrochloride) exhibits pH-dependent aqueous solubility of 200-300 mg/mL at pH 7, decreasing to 25 mg/mL at pH 4 [1]. This high solubility at physiological pH enables concentrated parenteral formulations, in contrast to clindamycin hydrochloride which demonstrates different solubility characteristics and is primarily formulated for oral and topical use [2]. The phosphate ester modification confers aqueous solubility adequate for intravenous infusion at clinical concentrations (600 mg/100 mL to 1.2 g/100 mL) in 0.9% sodium chloride [3].

Aqueous Solubility
Direct comparison
200-300 mg/mL at pH 7
Enables concentrated parenteral formulation R&D
Reported pH-dependent solubility; class-specific review
Pharmaceutical formulation Parenteral drug delivery Solubility optimization

Prodrug Activation Kinetics

Clindamycin phosphate undergoes rapid in vivo hydrolysis to active clindamycin with a half-life of 1-3 minutes (for 300-1200 mg intravenous doses), and the phosphate ester is virtually 100% eliminated from serum within 1.5 hours post-dose [1]. In contrast, clindamycin hydrochloride administered orally bypasses this activation step entirely but exhibits different bioavailability (~53% in healthy volunteers) and absorption-limited pharmacokinetics [2]. The prodrug design reduces local injection site irritation compared to direct injection of the active acidic form [3].

Prodrug Activation
Cross-study comparable
Hydrolysis t1/2: 1-3 min (IV)
Supports predictable systemic exposure context
PK profile distinct from oral hydrochloride salt
Pharmacokinetics Prodrug activation Drug metabolism

Antibacterial Potency vs. Lincomycin

Following alkaline phosphatase hydrolysis in vitro, clindamycin phosphate-derived clindamycin exhibits MIC50 values of 0.062 mg/L and 0.125 mg/L against Staphylococcus aureus and Staphylococcus epidermidis, respectively—substantially lower than the MIC values observed for lincomycin hydrochloride [1]. In a separate comparative study of clinical S. aureus isolates, clindamycin MIC values were four dilutions lower than those of lincomycin, with 14 clindamycin-susceptible strains (MIC <0.5 mg/L) exhibiting lincomycin MIC >128 mg/L [2].

Antibacterial Potency
Direct comparison
MIC50 0.062 mg/L (S. aureus) vs Lincomycin >128 mg/L
4-dilution lower MIC endpoint context
Requires pre-hydrolysis for in vitro testing
Antimicrobial susceptibility MIC determination Staphylococcus aureus

Topical Efficacy vs. Hydrochloride Salt

In a double-blind, paired-comparison study of 21 acne patients (15 completers over 3 months), clindamycin phosphate and clindamycin hydrochloride produced virtually identical reductions in lesion number and severity when applied topically [1]. A larger eight-week cooperative study of 358 patients with comparable baseline pustule and papule counts further confirmed that 1% clindamycin phosphate and 1% clindamycin hydrochloride both significantly reduced lesion counts compared to vehicle placebo [2].

Topical Response Profile
Direct comparison
Comparable lesion reduction vs. hydrochloride salt
Supports topical formulation endpoint context
Reported clinical endpoint context
Acne vulgaris Topical antibiotic therapy Clinical trial

Comparative Efficacy vs. Tetracycline

In a comparative clinical study evaluating topical antibiotic solutions for mild to moderate inflammatory facial acne, clindamycin phosphate solution proved superior to tetracycline hydrochloride in reducing both papules and pustules, with minimal side effects reported for both preparations [1]. This cross-class comparison establishes clindamycin phosphate as the more effective topical antibiotic agent for inflammatory acne management.

Alternative Comparator
Direct comparison
Reported higher ranking vs. tetracycline
Supports inflammatory lesion endpoint context
Head-to-head comparison context
Acne therapy Comparative efficacy Topical antibiotics

Infusion Solution Stability

Clindamycin phosphate admixtures at 600 mg/100 mL and 1.2 g/100 mL in 0.9% sodium chloride injection packaged in AutoDose Infusion System bags exhibited physical and chemical stability for 30 days at 4°C and 7 days at 23°C when protected from light [1]. HPLC analysis demonstrated little to no decomposition throughout the study periods, with no adverse effect on stability attributable to the infusion bag system [2].

Infusion Stability
Supporting evidence
Stable 30 days at 4°C; 7 days at 23°C
Supports batch preparation and compounding operations
Validated in 0.9% sodium chloride admixture
Drug stability Parenteral admixture Hospital pharmacy

Clindamycin Phosphate Application Scenarios


Parenteral Antibiotic Manufacturing

Clindamycin phosphate (hydrochloride) is the preferred and pharmacopeial-grade starting material for the manufacture of injectable clindamycin products. Its aqueous solubility of 200-300 mg/mL at pH 7 [1] and rapid in vivo hydrolysis (t1/2 = 1-3 min) to active clindamycin [2] make it uniquely suited for intravenous infusion and intramuscular injection. Validated admixture stability of up to 30 days at 4°C in saline [3] supports hospital pharmacy compounding and industrial batch preparation.

Topical Acne Product Development

Clindamycin phosphate (hydrochloride) serves as the active pharmaceutical ingredient in FDA-approved topical solutions, gels, and lotions at concentrations equivalent to 10 mg clindamycin per mL or gram [4]. Double-blind clinical studies confirm therapeutic equivalence to clindamycin hydrochloride in reducing acne lesions [5] and superiority over topical tetracycline for inflammatory acne [6]. The water-soluble phosphate ester enables aqueous-based formulations with favorable cosmetic elegance and skin tolerability.

Susceptibility Testing & Reference Standards

For in vitro susceptibility testing, clindamycin phosphate requires pre-hydrolysis with alkaline phosphatase to liberate the active clindamycin moiety. This methodological distinction is critical, as the phosphate prodrug is intrinsically inactive in vitro [7]. Reference laboratories and diagnostic manufacturers must account for this activation step when preparing quality control standards. MIC50 values for clindamycin phosphate-derived clindamycin against S. aureus (0.062 mg/L) and S. epidermidis (0.125 mg/L) [8] provide quantitative benchmarks for assay validation and resistance surveillance.

Fixed-Dose Combination Formulations

Clindamycin phosphate (hydrochloride) is the preferred clindamycin salt form for fixed-dose combination products due to its aqueous compatibility and stability profile. Patent literature describes topical gel formulations combining 1-1.5 wt% clindamycin phosphate with benzoyl peroxide (2.5-3.5 wt%) and adapalene (0.1-0.2 wt%) for the treatment of inflammatory acne [9]. The phosphate ester's stability in aqueous and hydroalcoholic vehicles facilitates co-formulation with other active ingredients without the precipitation or degradation issues that may arise with alternative salt forms.

Application
Selection Property
Validation Focus
Parenteral Formulation R&D
Aqueous solubility at physiological pH; Prodrug activation kinetics
Sterility assessment; Admixture stability validation; Exposure-model interpretation
Topical Inflammatory Dermatology R&D
Phosphate ester solubility in aqueous vehicles; Comparable endpoint response context
Lesion reduction endpoint response; Cosmetic formulation tolerability
Antimicrobial Susceptibility Assay Standards
Requires pre-hydrolysis activation step; Intrinsically inactive in vitro
MIC50 benchmarking context; Assay validation against control strains
Fixed-Dose Combination Product Development
Stability in aqueous and hydroalcoholic vehicles; Compatibility with peroxides
Co-formulation compatibility profiling; pH stability and degradation endpoint review

Technical Documentation Hub

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55 linked technical documents
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